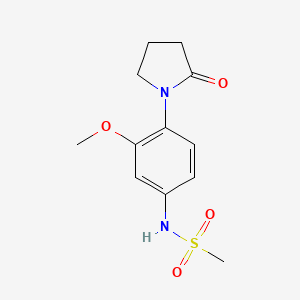

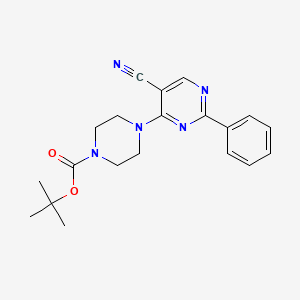

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide, also known as MMPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPS is a sulfonamide derivative that exhibits inhibitory effects on various enzymes, including matrix metalloproteinases (MMPs), which play a crucial role in the progression of various diseases.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide, also known as N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide:

Cancer Research

This compound has shown potential in cancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. It can be used to study the mechanisms of cancer cell growth and to develop targeted therapies that minimize damage to healthy cells .

Neurodegenerative Diseases

Research indicates that N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide may have neuroprotective properties. It can be used to investigate treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s by protecting neurons from oxidative stress and apoptosis .

Anti-inflammatory Applications

The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for developing new anti-inflammatory drugs .

Antimicrobial Research

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide has demonstrated antimicrobial activity against various bacterial strains. It can be used to develop new antibiotics, especially in the face of rising antibiotic resistance .

Cardiovascular Research

This compound can be used in cardiovascular research to study its effects on heart diseases. It has potential applications in reducing oxidative stress and inflammation in cardiac tissues, which are key factors in the development of heart diseases .

Diabetes Research

Research has shown that this compound may help in managing diabetes by modulating insulin sensitivity and glucose metabolism. It can be used to develop new treatments that improve the body’s response to insulin .

Drug Delivery Systems

The compound can be utilized in the development of advanced drug delivery systems. Its chemical properties allow it to be used as a carrier for other drugs, improving their stability and bioavailability.

These applications highlight the versatility and potential of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Mécanisme D'action

Target of Action

The primary target of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .

Mode of Action

The compound acts as an allosteric modulator of the sigma-1 receptor . The use of this modulator in combination with endogenous or exogenous agonists has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .

Biochemical Pathways

The sigma-1 receptor is involved in the regulation of various biochemical pathways, particularly those related to calcium signaling. By modulating the activity of the sigma-1 receptor, N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide can influence these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide’s action are primarily related to its modulation of the sigma-1 receptor. This can result in a variety of effects, including anti-seizure, antidepressant, and cognition-enhancing effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide. It’s worth noting that the structural variation of the pyracetam pharmacophore, such as the introduction of fluorine atoms, can result in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs .

Propriétés

IUPAC Name |

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-18-11-8-9(13-19(2,16)17)5-6-10(11)14-7-3-4-12(14)15/h5-6,8,13H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYTUOOUAXFNAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C)N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B2450223.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2450226.png)

![2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride](/img/structure/B2450233.png)

![5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine](/img/structure/B2450234.png)

![2,2-dimethyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]propanamide](/img/structure/B2450236.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2450242.png)

![Ethyl 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2450245.png)